Methasulfocarb

Catalog No.
S535103
CAS No.
66952-49-6
M.F
C9H11NO4S2
M. Wt
261.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methasulfocarb

CAS Number

66952-49-6

Product Name

Methasulfocarb

IUPAC Name

[4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate

Molecular Formula

C9H11NO4S2

Molecular Weight

261.3 g/mol

InChI

InChI=1S/C9H11NO4S2/c1-10-9(11)15-8-5-3-7(4-6-8)14-16(2,12)13/h3-6H,1-2H3,(H,10,11)

InChI Key

IXJOSTZEBSTPAG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BRN 2219123; Kayabest; Methasulfocarb;

Canonical SMILES

CNC(=O)SC1=CC=C(C=C1)OS(=O)(=O)C

The exact mass of the compound Methasulfocarb is 261.01 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of monothiocarbamic ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Physicochemical Properties of Methasulfocarb

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data for Methasulfocarb (CAS 66952-49-6), which is a thiocarbamate fungicide used to treat fungal diseases in rice [1] [2].

Property Value Source / Comment
CAS Registry Number 66952-49-6 [3] [1] [2]
Molecular Formula C₉H₁₁NO₄S₂ [3] [1] [2]
Molecular Weight 261.32 g/mol [3] [1] [2]
Melting Point 137-138 °C [3] [1]
Density ~1.42 g/cm³ [3] [1] [4]
Log P (Partition coefficient) 1.68 Indicates low lipophilicity [1]
Water Solubility (at 20°C) 480 mg/L (at pH 7) Moderate [1]
DMSO Solubility ~25 mg/mL (95.67 mM) Sonication is recommended to achieve dissolution [2].

Detailed Experimental Protocol for DMSO Solubility Assessment

For research involving biological screening, accurately determining a compound's solubility in DMSO is crucial. The following protocol, adapted from a published research paper on fragment-based screening, uses NMR for precise quantification [5] [6].

  • Preparation of Stock Solution

    • Dissolve the compound (provided as a powder) in DMSO-d6 to a target concentration of 100 mM.
    • Use vigorous shaking at room temperature until the compound is fully solubilized.
    • Allow the solution to stand overnight at room temperature.
    • For long-term storage, keep the stock solution at -20°C for up to several months.
  • Preparation of Diluted Test Solution

    • Thaw the 100 mM stock solution and keep it at room temperature overnight.
    • Dilute this stock solution with DMSO-d6 to a target concentration of 1 mM. This concentration is typical for fragment-based screening assays.
  • NMR Analysis and Quantification

    • Instrument: Use a Bruker Avance III HD 600 MHz spectrometer (or equivalent) equipped with a cryoprobe.
    • Acquisition Parameters:
      • Flip Angle: 30° 1H pulse
      • Acquisition Time: 1.36 seconds
      • Spectral Width: 20 ppm
      • Scans: 32 per sample
      • Relaxation Delay: 5 seconds between scans
      • Temperature: 298 K (25°C)
      • Pressure: Atmospheric
    • Quantification Method: Use the ERETIC2 method (Electronic Reference to access In vivo Concentrations), which is based on the PULCON principle. This method correlates the absolute intensities of the sample's NMR peaks with a reference spectrum of a known standard.
    • Reference Standard: A 1 mM solution of isoleucine in DMSO-d6.
    • Estimated Experimental Error: ±50 μM.

This method classifies a compound as "soluble" if the measured concentration is 1000 μM (1 mM), and "insoluble" if it is below this threshold. The "gray area" between 900-999 μM is considered ambiguous due to experimental error [5] [6].

Workflow for Solubility Assessment

The diagram below outlines the key stages of the experimental protocol.

workflow Start Compound Powder Step1 Prepare 100 mM Stock Solution (Vigorous shaking, room temperature) Start->Step1 Step2 Overnight Equilibration (Room temperature) Step1->Step2 Step3 Long-term Storage (-20°C for months) Step2->Step3 Step4 Thaw and Equilibrate (Overnight at room temperature) Step3->Step4 Step5 Dilute to 1 mM Test Solution Step4->Step5 Step6 NMR Analysis & Quantification (Using ERETIC2/PULCON method) Step5->Step6 Result Result: Soluble or Insoluble Step6->Result

Key Considerations for Researchers

  • Solubility Definition: Note that a 1 mM solubility threshold is critical for fragment-based screening, whereas a 10 mM threshold is common for preparing stock solutions. A compound with solubility between 1-10 mM might be suitable for the former but not the latter [5] [6].
  • Handling and Storage: Freeze-thaw cycles and storage conditions can impact solubility. The protocol suggests a specific handling routine to ensure consistency [5] [2].
  • Data Gaps: The provided solubility value for this compound is from a commercial supplier and may not have been derived from the rigorous NMR protocol described [2]. Independent verification is often recommended for critical applications.

References

FRAC Code and Chemical Profile of Methasulfocarb

Author: Smolecule Technical Support Team. Date: February 2026

The FRAC (Fungicide Resistance Action Committee) code is a critical tool for managing resistance by grouping fungicides based on their target sites. The following table summarizes the key information for methasulfocarb.

Property Description
FRAC Code [1] 42
Chemical Group [1] Thiocarbamate fungicide; Carbamate fungicide
IUPAC Name [1] S-4-(mesyloxy)phenyl methyl(thiocarbamate)
Mode of Action [1] Growth retarding activity
Example Pests Controlled [1] Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia spp.
Example Applications [1] Rice
Water Solubility [1] 480 mg/L (Moderate)

Experimental Considerations for Research

While the search results do not contain a specific experimental protocol for studying this compound, researchers can leverage the following general approaches commonly used in fungicide and metabolic studies.

  • Metabolomic Profiling: To investigate the metabolic alterations induced by a substance like this compound in host cells, a non-targeted metabolomics approach is powerful. This typically involves treating cell samples and using Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC–QTOF-MS) for qualitative and quantitative analysis [2]. Multivariate statistical analyses like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are then used to identify significant differential metabolites [3] [2].
  • Dose-Response Bioassays: To assess the effectiveness and toxicity of a compound, dose-response experiments are fundamental. A typical protocol involves applying a range of concentrations to a test organism (e.g., plants, cells, or fungi) in a controlled environment. The response variable, such as dry foliage weight or cell viability, is measured, and doses causing a 50% effect (ED₅₀ or LC₅₀) are estimated [4].

Diagram of Research Workflow for Fungicide Mechanism Study

The diagram below visualizes a general experimental workflow for studying a fungicide's mechanism of action, integrating the methodologies mentioned above.

Start Study Design A Cell Culture & Treatment Start->A B Viability Assay (e.g., MTT) A->B C Metabolite Extraction A->C E Data Processing & Multivariate Stats B->E Viability Data D LC-MS/MS Analysis C->D D->E Metabolite Data F Pathway Analysis (KEGG, HMDB) E->F Differential Metabolites G Validation & Integration F->G

This workflow outlines key steps from initial cell treatment to final data analysis in fungicide research.

References

Chemical Profile and Properties

Author: Smolecule Technical Support Team. Date: February 2026

This section details the fundamental chemical identifiers and physicochemical characteristics of Methasulfocarb, which are crucial for understanding its behavior in research and application settings.

Table 1: Chemical Identity and Properties of this compound

Property Description
IUPAC Name [4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate [1] [2]
CAS Registry Number 66952-49-6 [1] [3] [2]
Molecular Formula C₉H₁₁NO₄S₂ [1] [3] [2]
Molecular Weight 261.31 g/mol [1] [3] [2]
Appearance Colourless to white or yellow crystalline solid [1] [3]
Melting Point 138 °C [1]
Octanol-Water Partition Coefficient (Log P) 1.68 (indicating low lipophilicity) [1]
Water Solubility 480 mg/L at 20 °C (moderate) [1]
Mode of Action (Fungicide) FRAC Code 42; exhibits growth-retarding activity [1]

Applications and Efficacy

This compound is a soil-applied fungicide that controls a range of fungal pathogens, including Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia species [1]. Its primary application is in rice crops [1]. It is typically formulated into granular or wettable powder forms for soil treatment [1].

Toxicological and Ecotoxicological Data

Understanding the safety profile of a compound is essential for laboratory and field use. The following table summarizes key hazard data.

Table 2: Toxicological and Ecotoxicological Profile

Endpoint Result Classification
Mammalian Acute Oral LD₅₀ (Rat) 112 mg/kg [1] Moderate toxicity [1]
Avian Acute LD₅₀ No data found [1] -
Earthworm Acute 14-day LC₅₀ No data found [1] -
Honeybee Acute Contact LD₅₀ No data found [1] -
Bio-concentration Factor (BCF) Low risk (based on Log P < 3) [1] Low risk

Experimental Research Protocols

For researchers aiming to work with this compound in a laboratory setting, here are practical considerations for handling and formulating the compound.

Solubility and Stock Solution Preparation this compound has moderate solubility in water. For in vitro assays, it may dissolve in DMSO. If DMSO is insufficient, alternative solvents like ethanol or DMF can be tested with a minute amount of the product first to avoid sample loss [2].

Formulation for Bioactivity Assays

  • Oral Formulation for Studies: The compound can be suspended in 0.5% carboxymethylcellulose sodium (CMC Na) for administration. For example, to prepare a 2.5 mg/mL suspension, add 250 mg of this compound to 100 mL of 0.5% CMC Na solution [2].
  • Injection Formulation: One common method is to use a mixture of DMSO, PEG300, Tween 80, and saline (in a ratio of 10:40:5:45). Always use freshly prepared formulations for optimal results [2].

Storage and Handling

  • Long-term Storage: Store the powder at -20°C, where it can be stable for up to 3 years [2].
  • In-solvent Storage: Solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month [2].
  • Shipping: The solid is stable at ambient temperature for a few days during ordinary shipping [2].

Regulatory and Safety Status

This compound is not approved for use in the European Union according to EC Regulation 1107/2009 [1]. It was first introduced in Japan in 1984 [1]. Example products include "Kayabest," with Nippon Kayaku listed as an example manufacturer [1].

Diagram: Methasulfocarm Fungicidal Action

The following diagram visualizes the conceptual fungicidal action and research context of this compound based on available data.

This compound This compound Application Application This compound->Application Soil & Rice Pathogens Pathogens This compound->Pathogens Controls Mechanism Mechanism This compound->Mechanism Growth Retardation ResearchFocus ResearchFocus Application->ResearchFocus Formulation & Safety Pathogens->ResearchFocus Efficacy Studies Mechanism->ResearchFocus Mode of Action

References

Methasulfocarb Profile and Application Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate the available physicochemical, toxicological, and application data for methasulfocarb, which is a fungicide and plant growth regulator used primarily in rice crops [1].

Table 1: Physicochemical Properties of this compound

Property Value Conditions / Notes
Chemical Formula C₉H₁₁NO₄S₂ [1] [2] -
Molecular Weight 261.31 g/mol [1] [2] -
CAS RN 66952-49-6 [1] [3] [2] -
IUPAC Name S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1] -
Appearance Colourless crystalline solid [1] -
Melting Point 138 °C [1] -
Water Solubility 480 mg L⁻¹ [1] Moderate, at 20°C & pH 7
Octanol-Water Partition Coefficient (Log P) 1.68 [1] Low
Vapor Pressure Decomposes before boiling [1] -
Mode of Action Growth retarding activity [1] FRAC Code: 42 [1]

Table 2: Ecotoxicological and Regulatory Profile

Category Data Notes
Mammalian Acute Oral LD₅₀ 112 mg kg⁻¹ [1] Moderate toxicity (Rat)
EU Regulatory Status Not approved [1] Regulation (EC) 1107/2009
Example Applications Rice [1] Soil application
Example Pests Controlled Fusarium, Mucor, Pseudomonas, Pythium, Rhizoctonia spp. [1] -
Formulation Types Granular or wettable powder [1] For soil application

Proposed Experimental Workflow for Soil Treatment

Based on the general information available, here is a visual workflow for a typical soil treatment efficacy study. This diagram outlines the key stages from initial setup to final analysis.

workflow cluster_0 Key Experimental Variables Soil Preparation & Pot Setup Soil Preparation & Pot Setup Pathogen Inoculation Pathogen Inoculation Soil Preparation & Pot Setup->Pathogen Inoculation This compound Application This compound Application Pathogen Inoculation->this compound Application Environmental Incubation Environmental Incubation This compound Application->Environmental Incubation Dosage (e.g., 1-5 mg/kg) Dosage (e.g., 1-5 mg/kg) This compound Application->Dosage (e.g., 1-5 mg/kg) Formulation (Granular/WP) Formulation (Granular/WP) This compound Application->Formulation (Granular/WP) Application Method Application Method This compound Application->Application Method Plant Growth Monitoring Plant Growth Monitoring Environmental Incubation->Plant Growth Monitoring Sample Collection & Analysis Sample Collection & Analysis Plant Growth Monitoring->Sample Collection & Analysis Data Evaluation Data Evaluation Sample Collection & Analysis->Data Evaluation Report Findings Report Findings Data Evaluation->Report Findings Experimental Design Experimental Design Experimental Design->Soil Preparation & Pot Setup Control Groups Control Groups Experimental Design->Control Groups

Workflow for Soil Treatment Efficacy Study

Detailed Methodologies for Key Stages
  • Soil Preparation and Experimental Setup

    • Use a standardized potting soil or sterilized natural soil to minimize background microbial interference.
    • Fill multiple pots (e.g., 10-15 per treatment group) to ensure statistical power.
    • Include control groups: untreated healthy control (no pathogen, no chemical), untreated diseased control (with pathogen, no chemical), and a positive control (with pathogen, established fungicide).
  • Pathogen Inoculation and Chemical Application

    • Inoculate the soil with a standardized spore or mycelial suspension of a target fungus, such as Fusarium or Rhizoctonia, several days before or during planting [1].
    • Apply this compound according to treatment groups. For a wettable powder formulation, prepare a stock solution and serially dilute it to achieve the desired concentrations (e.g., 1, 2, and 5 mg active ingredient per kg of soil). Apply as a soil drench, ensuring even distribution.
  • Sample Collection and Metabolomic Analysis (Optional)

    • To investigate the biochemical mode of action, you can adapt methodologies from toxicology studies [4].
    • Cell Culture: Use a relevant cell line (e.g., 3D4/21 porcine alveolar macrophages as a model) [4].
    • Treatment: Expose cells to this compound at varying concentrations (e.g., 1, 2 μM) and for different durations (12, 24, 48 hours). Use an MTT assay to determine cell viability and establish IC₅₀ values [4].
    • Metabolite Extraction: Collect and lyse cells. Add pre-cooled methanol, vortex, and centrifuge. Pool supernatants, evaporate to dryness, and reconstitute the residue in a mobile phase for analysis [4].
    • LC-MS/MS Analysis: Perform analysis using a system like an AB Sciex ExionLC with a TripleTOF 5600+ mass spectrometer. Use both positive and negative ion modes for comprehensive metabolite detection [4].
    • Data Processing: Use software like Progenesis QI for preprocessing. Identify differential metabolites (VIP > 1, p < 0.05) and perform pathway enrichment analysis (e.g., with MetaboAnalyst and KEGG) to identify affected pathways such as purine or glutathione metabolism [4].

Critical Considerations for Researchers

  • Regulatory Status: this compound is not approved for use in the European Union [1]. All research should comply with local regulations and institutional biosafety guidelines.
  • Toxicity: The acute oral LD₅₀ in rats is 112 mg/kg, classifying it with moderate toxicity [1]. Appropriate personal protective equipment (PPE) and safe laboratory practices are mandatory.
  • Data Gaps: The available data lacks specific details on soil adsorption, degradation half-life (DT₅₀), and effects on non-target soil microorganisms. Research could valuably focus on these areas.

Conclusion

This document provides a foundational profile of this compound and a framework for designing soil treatment experiments. The proposed workflow and detailed protocols, particularly the metabolomics analysis, can be adapted to generate robust data on the efficacy and mode of action of this compound in an agricultural research context.

References

Chemical and Application Profile of Methasulfocarb

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of methasulfocarb as a fungicide, based on the Pesticide Properties Database [1].

Property Description / Value
Pesticide Type Fungicide; Plant Growth Regulator [1]
Chemical Group Thiocarbamate fungicide; Carbamate fungicide [1]
IUPAC Name S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1]
Mode of Action FRAC Code 42 (Growth retarding activity) [1]
Example Applications Soil application for fungal diseases in rice crops [1]
Example Pests Controlled Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia spp. [1]
Formulations Granular or wettable powder [1]
Solubility in Water 480 mg/L (moderate) [1]
Acute Oral LD₅₀ (Rat) 112 mg/kg (moderate toxicity) [1]

Proposed Protocol: Evaluating this compound Against Fusarium

This protocol outlines a standard in vitro and greenhouse experiment to assess the efficacy of this compound against Fusarium oxysporum. The methodology is adapted from general plant pathology principles and aligned with approaches seen in recent Fusarium control studies [2] [3].

In Vitro Antifungal Activity Assay
  • Objective: To determine the direct inhibitory effect of this compound on Fusarium mycelial growth.
  • Materials:
    • Fungal Isolate: Pure culture of Fusarium oxysporum (or other relevant species).
    • Fungicide: Technical grade this compound.
    • Culture Medium: Potato Dextrose Agar (PDA).
  • Methodology:
    • Prepare PDA plates amended with this compound at a range of concentrations (e.g., 0, 1, 5, 10, 25, 50 μg/mL). A non-amended PDA plate serves as the control.
    • Inoculate the center of each plate with a mycelial plug (5 mm diameter) from the actively growing edge of a Fusarium culture.
    • Incubate plates at 25±1°C for 5-7 days.
    • Measurements: Every 24 hours, measure the colony diameter in two perpendicular directions. Calculate the percentage of mycelial growth inhibition relative to the control using the formula:
      • % Inhibition = [(Dc - Dt) / Dc] × 100
      • Where Dc is the average diameter in the control, and Dt is the average diameter in the treatment.
  • Data Analysis: Determine the effective concentration that inhibits 50% of mycelial growth (EC₅₀) using probit or regression analysis.
Greenhouse Efficacy Trial
  • Objective: To evaluate the ability of this compound to control Fusarium wilt in a susceptible host plant (e.g., tomato) under controlled conditions.
  • Materials:
    • Plants: Seeds of a tomato variety susceptible to F. oxysporum f. sp. lycopersici.
    • Pathogen: Fusarium oxysporum spore suspension (e.g., 1×10⁶ spores/mL).
    • Fungicide: this compound formulated as a wettable powder.
  • Methodology:
    • Soil Infestation: Mix the pathogen spore suspension thoroughly into a sterilized potting mixture and place in pots. Allow the pathogen to establish for one week before planting.
    • Treatment Groups: Establish the following groups with at least 10 replicates each:
      • T1: Non-infested soil + no fungicide (Healthy Control).
      • T2: Infested soil + no fungicide (Diseased Control).
      • T3: Infested soil + this compound (e.g., soil drench at recommended field rate).
      • T4: Infested soil + a commercial fungicide standard (e.g., Hemixazol [2] for comparison).
    • Application: Apply the this compound as a soil drench after seedling transplantation.
    • Growth Conditions: Maintain plants in a greenhouse at 25-28°C and monitor daily.
    • Measurements: Record the following for 6-8 weeks:
      • Disease Incidence: Percentage of plants showing wilting symptoms.
      • Disease Severity: Rate plants on a 0-4 scale (0=healthy, 1=slight wilting, 2=moderate wilting, 3=severe wilting, 4=dead).
      • Plant Biomass: Measure shoot and root dry weight at the end of the experiment.
  • Data Analysis: Compare disease incidence, severity, and biomass data across treatments using analysis of variance (ANOVA) followed by a post-hoc test like Tukey's HSD.

Mechanisms of Action and Alternative Strategies

Since detailed molecular signaling pathways for this compound (FRAC Code 42) are not fully elucidated in the available literature, the following diagram illustrates the general site of action and the multi-faceted strategies often required for effective Fusarium management.

G clusterChemical Chemical Control clusterBiological Biological Control clusterNatural Natural Elicitors FusariumManagement Integrated Fusarium Management Chem1 This compound (FRAC Group 42) FusariumManagement->Chem1 Bio1 Antagonistic Microbes (Bacillus, Trichoderma) FusariumManagement->Bio1 Nat1 Methyl Jasmonate (MeJA) Inhibits DON production FusariumManagement->Nat1 GrowthRetardation Inhibition of Fungal Growth Chem1->GrowthRetardation Primary Effect Chem2 Other Fungicides (e.g., Fluopyram, Fludioxonil) PathogenSuppression Antagonism & Competition Bio1->PathogenSuppression Mechanisms Bio2 Microbiome Manipulation (e.g., Crop Rotation) PlantImmunity Enhanced Plant Defense Responses Nat1->PlantImmunity Induces Nat2 Algal Extracts (e.g., Fucoidan) Stimulate plant defense

Supporting Research for Integrated Control:

  • Natural Compound Elicitors: Methyl jasmonate (MeJA), a plant hormone, has been shown to inhibit the growth and deoxynivalenol (DON) toxin production in Fusarium graminearum by interfering with the cAMP-PKA signaling pathway [4]. Seed treatment with macroalgal-derived fucoidan and nanohydroxyapatite can also enhance plant defense mechanisms and mitigate Fusarium infection in faba beans [3].
  • Biological Control and Soil Management: Specific agricultural practices, such as incorporating pineapple residues into the soil, can induce suppressiveness against Fusarium wilt by enriching for antagonistic microbes like Aspergillus fumigatus and Fusarium solani [5]. Furthermore, biological agents like Bacillus subtilis and Trichoderma harzianum have demonstrated significant efficacy in reducing Fusarium wilt in tomatoes, offering a promising alternative or supplement to chemical controls [2].

Discussion and Future Perspectives

While this compound is identified as a compound with activity against Fusarium species [1], its practical application for this purpose requires further validation. The proposed protocol provides a framework for researchers to generate critical efficacy data.

Future research should focus on:

  • Confirming Efficacy: Conducting the experiments outlined above to establish dose-response relationships for different Fusarium species.
  • Elucidating the Molecular Target: Investigating the specific biochemical pathway affected by this compound's "growth retarding activity" (FRAC Code 42) [1].
  • Integrated Strategies: Evaluating this compound in combination with biological controls [5] [2] or natural elicitors [3] [4] to enhance control efficacy and potentially reduce application rates, aligning with sustainable agriculture goals.

References

Chemical Profile of Methasulfocarb

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical and regulatory information for Methasulfocarb:

Property Description
IUPAC Name S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1]
Chemical Formula C₉H₁₁NO₄S₂ [1]
Mode of Action Growth retarding activity (FRAC Code: 42) [1]
Pesticide Type Fungicide; Plant Growth Regulator [1]
Example Applications Rice (soil application to control Fusarium, Mucor, Pseudomonas, Pythium and Rhizoctonia spp.) [1]
Regulatory Status (EC 1107/2009) Not Approved [1]

Efficacy Data and Alternative Fungicides

While this compound is indicated for Rhizoctonia, recent efficacy research on ornamentals highlights several more effective products. The "A Team" fungicides below consistently provide excellent to effective control of Rhizoctonia solani [2] [3].

Product Active Ingredient(s) FRAC Code
Affirm WDG polyoxin D zinc salt 19 [3]
Emblem/Medallion WG fludioxonil 12 [3]
Empress Intrinsic pyraclostrobin 11 [3]
Orkestra fluxapyroxad / pyraclostrobin 7 / 11 [3]
Pageant Intrinsic pyraclostrobin / boscalid 11 / 7 [3]
Terraclor 400 PCNB 14 [3]
Tourney metconazole 3 [3]

Standard Fungal Growth Inhibition Assay

The following protocol is adapted from standard methods for evaluating fungicide efficacy in vitro [4]. This protocol can be used to test both conventional fungicides and novel compounds.

  • Preparation of Media: Serial dilutions of the test compound (e.g., this compound) are made in a solvent like DMSO. The solutions are added to warm Potato Dextrose Agar (PDA) to achieve the desired final concentrations and poured into multi-well plates [4].
  • Fungal Inoculation: A 5-mm circular plug of agar, taken from the actively growing margin of a Rhizoctonia solani culture, is placed in the center of each cooled, solidified agar well [4].
  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark. The growth diameter is measured after a set period (e.g., 24-75 hours, depending on the growth rate) [4].
  • Data Analysis: The growth diameter in treatment wells is compared to that in solvent-control wells (e.g., PDA with 1% DMSO). The percentage of growth inhibition is calculated, and IC₅₀ values can be determined using a nonlinear regression model [4].

Emerging Molecular Targets for Control

Recent research has uncovered specific molecular pathways in R. solani that are critical for its virulence, offering new potential targets for control strategies beyond traditional fungicides [5].

G OxidativeStress Oxidative Stress (H₂O₂ during host invasion) MethionineBiosynthesis Upregulate Methionine Biosynthesis (Rs_MET13) OxidativeStress->MethionineBiosynthesis ProteinDamage Methionine Residues in Proteins are Oxidized OxidativeStress->ProteinDamage MethioninePool Replenish Methionine Pool MethionineBiosynthesis->MethioninePool SuccessfulInfection Successful Host Colonization & Disease MethioninePool->SuccessfulInfection MsrA Upregulate Methionine Sulfoxide Reductase A (Rs_MsrA) ProteinDamage->MsrA ProteinRepair Repair Oxidized Proteins MsrA->ProteinRepair ProteinRepair->SuccessfulInfection

Figure: Key pathways in R. solani virulence. The fungus upregulates methionine metabolism to counteract host-induced oxidative stress [5].

  • Silencing Studies: Double-stranded RNA-mediated silencing of either Rs_MET13 (a key gene in methionine biosynthesis) or Rs_MsrA significantly impairs the pathogen's ability to cause disease in rice. The application of exogenous methionine can restore the disease-causing ability of Rs_MET13-silenced strains [5].
  • Proposed Control Strategies: The study suggests that spray-induced gene silencing (SIGS) of Rs_MsrA or the design of antagonistic molecules that block MsrA activity could be exploited as novel strategies for controlling sheath blight disease in rice [5].

Research Recommendations and Notes

  • Antifungal Rotation: When designing control strategies, rotate between products with different FRAC codes to minimize the risk of fungicide resistance developing in the pathogen population [3].
  • Novel Compounds: Consider investigating D-tagatose, a rare sugar that has shown synergistic effects when tank-mixed with other fungicidal materials and can control various plant diseases, including those caused by Rhizoctonia [6].
  • Regulatory Status: Be aware that this compound is not approved under EC Regulation 1107/2009 [1]. Research efforts may be better directed toward the promising alternatives and novel molecular targets discussed.

References

Comprehensive Application Notes and Protocols: Methasulfocarb as a Plant Growth Regulator

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Methasulfocarb (CAS RN: 66952-49-6) is a unique thiocarbamate compound that functions as both a fungicide and plant growth regulator, demonstrating specific growth-retarding activity in agricultural applications. Originally introduced in Japan in 1984, this substance has shown efficacy primarily in rice crops for controlling fungal pathogens while modifying plant growth characteristics. This document provides a comprehensive technical overview of this compound's properties, mechanisms of action, and application protocols to guide researchers and development professionals in leveraging its growth-regulating potential. The information contained herein synthesizes current scientific knowledge with practical methodologies for evaluating and applying this compound in controlled research settings, addressing both its functional properties and regulatory status across multiple jurisdictions.

Chemical and Regulatory Profile

Chemical Characteristics

This compound possesses distinctive chemical properties that contribute to its biological activity and environmental behavior. The compound typically presents as a colorless crystalline solid with a melting point of 138°C and decomposes before reaching its boiling point [1]. Its molecular structure features both carbamate and thiocarbamate functional groups, contributing to its unique mode of action. With a moderate aqueous solubility of 480 mg/L at 20°C and pH 7, and an octanol-water partition coefficient (Log P) of 1.68, this compound demonstrates balanced hydrophilicity-lipophilicity that influences its movement in plant tissues and environmental compartments [1].

Table 1: Physicochemical Properties of this compound

Property Value Conditions Reference
Molecular formula C₉H₁₁NO₄S₂ - [1]
Molecular mass 261.32 g/mol - [1]
Melting point 138°C - [1]
Water solubility 480 mg/L 20°C, pH 7 [1]
Octanol-water partition coefficient (Log P) 1.68 20°C [1]
Vapor pressure Not available 20°C [1]
Hydrolysis stability Stable pH 7 [1]
Regulatory Status

The regulatory landscape for this compound varies significantly across regions, with important implications for research and development activities. Currently, this compound is not approved under EC Regulation 1107/2009 for use in European Union member states [1]. The substance lacks an approved dossier rapporteur/co-rapporteur and does not appear in the EU pesticide database. This regulatory status necessitates that research involving this compound be conducted under appropriate controlled conditions with necessary authorizations, particularly for researchers operating in or collaborating with EU-based institutions. Beyond Europe, regulatory status should be verified on a country-by-country basis before considering any field applications or development programs.

Molecular Mechanisms of Action

Growth Regulation Activity

This compound exhibits a growth-retarding mode of action that distinguishes it from conventional fungicides [1]. While the precise molecular targets remain under investigation, the compound's activity aligns with modifications to essential physiological processes that ultimately reduce cell elongation and division rates. This growth regulation property appears to be intrinsically linked to its fungicidal activity, potentially through interference with metabolic pathways common to both fungal development and plant growth regulation. The compound is classified by the Fungicide Resistance Action Committee (FRAC) under Mode of Action Group 42, indicating a specific biochemical target that differentiates it from other pesticide classes [1]. Understanding this dual functionality is crucial for optimizing application protocols that maximize growth-regulating effects while maintaining fungal pathogen control.

Signaling Pathway Interactions

This compound's growth-regulating effects likely involve complex interactions with plant hormone signaling pathways, particularly those mediated by auxin and ethylene [2] [3] [4]. These phytohormones serve as central regulators of plant growth and development, with auxin controlling processes such as cell elongation, division, and differentiation. Research indicates that environmental stressors can significantly alter auxin distribution and homeostasis through effects on auxin transporters such as PIN-FORMED (PIN) and PIN-likes (PILS) proteins [2]. This compound may modulate these transport mechanisms, thereby creating altered auxin gradients that result in growth retardation. Simultaneously, evidence suggests potential engagement with ethylene signaling pathways, which contribute to stress responses and growth modifications [3] [4].

The following diagram illustrates the proposed signaling pathway through which this compound likely influences plant growth:

G cluster_hormone Hormone Signaling Modulation This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Soil/foliar absorption Metabolic Activation Metabolic Activation Cellular Uptake->Metabolic Activation Target Interaction Target Interaction Metabolic Activation->Target Interaction Bioactive metabolite Auxin Transport Auxin Transport Target Interaction->Auxin Transport Ethylene Biosynthesis Ethylene Biosynthesis Target Interaction->Ethylene Biosynthesis Altered Auxin Gradients Altered Auxin Gradients Auxin Transport->Altered Auxin Gradients Ethylene Response Ethylene Response Ethylene Biosynthesis->Ethylene Response Growth Retardation Growth Retardation Altered Auxin Gradients->Growth Retardation Ethylene Response->Growth Retardation Reduced Cell Elongation Reduced Cell Elongation Growth Retardation->Reduced Cell Elongation Modified Development Modified Development Growth Retardation->Modified Development Growth Phenotype Growth Phenotype Reduced Cell Elongation->Growth Phenotype Modified Development->Growth Phenotype

Diagram 1: Proposed signaling pathway of this compound-mediated growth regulation. The compound likely modulates auxin transport and ethylene biosynthesis, leading to altered hormone signaling and subsequent growth retardation phenotypes.

The molecular initiation of this compound's activity may involve interference with mitochondrial function, potentially through the ANAC017 transcription factor that regulates mitochondrial stress responses [3]. This transcription factor serves as a master regulator of mitochondrial dysfunction and has been shown to recruit signaling cascades involving ethylene and auxin pathways, along with the MAP KINASE KINASE (MKK) 9–MAP KINASE (MPK) 3/6 pathway in Arabidopsis thaliana [3]. Such interactions would position this compound as a modulator of fundamental energy homeostasis processes that ultimately manifest as controlled growth patterns.

Application Guidelines and Efficacy Data

Target Organisms and Applications

This compound demonstrates efficacy against a spectrum of fungal pathogens while simultaneously regulating plant growth. As a soil-applied fungicide, it primarily targets soil-borne diseases affecting rice cultivation, including Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia species [1]. The compound is typically formulated into granular or wettable powder forms for soil application, allowing for sustained release and uptake through root systems [1]. The growth-regulating effects appear most pronounced in this application context, suggesting that root uptake and systemic translocation may be essential for observing consistent growth modification. The primary documented application is in rice crops, though potential exists for investigational use in other monocot species with similar physiological characteristics.

Efficacy and Toxicity Profile

This compound exhibits moderate mammalian toxicity with an acute oral LD₅₀ of 112 mg/kg in rat models, classifying it as Category II according to the WHO acute hazard classification [1]. This toxicity profile necessitates appropriate safety measures during handling and application. From an environmental perspective, this compound demonstrates a low bio-concentration factor based on its Log P value <3, suggesting reduced accumulation potential in biological systems [1]. The compound displays moderate mobility in soil environments, which should be considered when designing application protocols to minimize off-target movement.

Table 2: Efficacy and Toxicity Profile of this compound

Parameter Value Test Organism/Conditions Reference
Mammalian acute oral LD₅₀ 112 mg/kg Rat [1]
Fungicidal efficacy Effective Fusarium, Mucor, Pseudomonas, Pythium, Rhizoctonia spp. [1]
Soil degradation (DT₅₀) Not available Aerobic conditions [1]
Aqueous photolysis DT₅₀ Stable pH 7 [1]
Bio-concentration factor Low risk Based on Log P <3 [1]
Soil mobility Moderately mobile Calculated [1]

Experimental Protocols

Laboratory-Scale Evaluation of Growth Regulation

This protocol describes a standardized approach for assessing this compound's growth-regulating effects in controlled laboratory conditions using rice (Oryza sativa) as a model system.

4.1.1 Materials and Reagents
  • This compound technical standard (minimum 95% purity)
  • Appropriate solvent (acetone or dimethyl sulfoxide)
  • Surfactant solution (0.1% v/v Tween 20)
  • Sterilized soil substrate or hydroponic growth medium
  • Rice seeds (standardized cultivar)
  • Plant growth chambers with controlled environment
  • Analytical equipment for morphological measurements
4.1.2 Preparation of Treatment Solutions
  • Prepare a stock solution of this compound at 10,000 mg/L using an appropriate solvent.
  • Dilute the stock solution with distilled water containing 0.1% Tween 20 to create treatment concentrations of 10, 50, 100, and 500 mg/L.
  • Include solvent-only controls (0.1% v/v) and untreated controls in experimental design.
4.1.3 Application and Evaluation
  • Sow pre-germinated rice seeds in containers with sterilized soil or hydroponic systems.
  • Apply treatment solutions as soil drench at 2-leaf stage (10 mL per plant).
  • Maintain plants in growth chambers at 28°C day/22°C night with 14-hour photoperiod.
  • Evaluate treatment effects at 7, 14, and 21 days after application (DAA) using these parameters:
    • Plant height (cm)
    • Leaf area (cm²)
    • Fresh and dry biomass (g)
    • Root length and architecture
  • Conduct statistical analysis using appropriate methods (ANOVA with post-hoc tests).
Field Evaluation Protocol

For researchers with appropriate regulatory approvals, this protocol outlines field evaluation procedures for this compound's growth-regulating effects.

4.2.1 Experimental Design
  • Establish randomized complete block design with 4 replications per treatment.
  • Include this compound formulations at recommended fungicide rates (typically 0.5-2.0 kg a.i./ha) and reduced rates (0.1-0.5 kg a.i./ha) for growth regulation assessment.
  • Incorporate standard growth regulator controls and untreated controls.
  • Plot size should be sufficient to accommodate destructive sampling without compromising field integrity (minimum 4 m²).
4.2.2 Application and Data Collection
  • Apply treatments at specified growth stages (e.g., tillering, panicle initiation) using calibrated equipment.
  • Record environmental conditions during application (temperature, humidity, wind speed).
  • Assess growth parameters at 14, 28, and 42 days after application:
    • Plant population and uniformity
    • Tillering number and pattern
    • Plant height and canopy architecture
    • Above-ground biomass
  • Document yield components at harvest:
    • Panicle number per plant
    • Grain filling percentage
    • Thousand-grain weight
    • Total yield per plot

Research Gaps and Future Directions

Despite established knowledge regarding this compound's fungicidal properties, significant research gaps exist concerning its plant growth regulation mechanisms and potential applications. Future research should prioritize these critical areas:

  • Elucidate precise molecular targets within plant growth signaling pathways, particularly regarding interactions with auxin transport and ethylene biosynthesis [2] [3].
  • Investigate crosstalk with other hormonal pathways including gibberellins, abscisic acid, and brassinosteroids that may influence the growth-regulation efficacy [2].
  • Explore potential applications in additional crop species beyond rice, particularly those that might benefit from controlled growth patterns.
  • Develop optimized formulation technologies that enhance growth-regulating properties while minimizing environmental dispersion.
  • Establish residue analytical methods specific to plant tissues to support comprehensive metabolic fate studies.

Current understanding suggests this compound's potential as a research tool for investigating plant growth mechanisms, particularly those involving mitochondrial function and hormonal crosstalk. The integration of this compound studies with emerging techniques in transcriptomics, proteomics, and metabolomics could provide unprecedented insights into the complex networks governing plant growth regulation [3] [5].

References

Methasulfocarb stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Formulation Basis

Understanding the properties of methasulfocarb is the first step in developing a robust stock solution protocol. The table below summarizes key data from the Pesticide Properties Database (PPDB) [1].

Property Value / Description Significance for Solution Preparation
IUPAC Name S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1] Identifies the core chemical structure.
Chemical Formula C₉H₁₁NO₄S₂ [1] Provides molecular composition.
Molecular Mass 261.32 g/mol [1] Essential for molarity calculations.
Physical State Colourless crystalline solid [1] The typical form for dissolution.
Water Solubility 480 mg/L (at 20 °C, pH 7) [1] Indicates low water solubility, suggesting a need for organic solvents.
Log P 1.68 [1] Confirms higher affinity for organic solvents than water.
Formulation Types Granular or wettable powder forms [1] Confirms that commercial products are designed for dispersion in a medium.

Suggested Stock Solution Preparation Protocol

Based on the physicochemical profile, here is a proposed protocol for preparing a this compound stock solution. Given its low water solubility, an organic solvent is required.

Materials
  • Active Ingredient: this compound (crystalline solid) [1].
  • Solvent: Dimethyl Sulfoxide (DMSO) is a recommended primary solvent due to its high efficacy in dissolving a wide range of organic compounds. Acetone or dimethylformamide (DMF) can be considered as alternatives [2].
  • Equipment: Analytical balance, volumetric flask (e.g., 100 mL), magnetic stirrer with stir bar, ultrasonic bath, and appropriate personal protective equipment (PPE).
Preparation Procedure
  • Calculate Mass: Determine the mass of this compound required to achieve your desired stock concentration and volume. For example, to prepare 100 mL of a 100 mM stock solution:
    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = 0.1 mol/L × 0.1 L × 261.32 g/mol = 2.613 g
  • Weigh Compound: Accurately weigh the calculated mass of this compound using an analytical balance.
  • Initial Dissolution: Transfer the weighed solid to a volumetric flask. Add a small volume (e.g., 70-80 mL) of your chosen solvent (DMSO).
  • Agitate: Cap the flask and mix thoroughly using a magnetic stirrer. To aid dissolution, you can place the flask in an ultrasonic bath for 10-15 minutes.
  • Final Volume: Once the solid is completely dissolved and the solution appears clear, bring the final volume to the mark (100 mL) with more solvent. Mix the solution again to ensure homogeneity.
  • Aliquot and Store: Dispense the stock solution into small, labeled aliquots in airtight containers. Store at recommended temperatures, typically -20°C or 4°C, to maintain long-term stability.

Critical Considerations & Safety

  • Solvent Selection: The choice of solvent is critical and depends on your downstream application. Ensure the solvent is compatible with your biological or chemical assay systems to avoid interference or toxicity.
  • Solution Stability: Conduct preliminary stability studies under your storage conditions. Monitor the solution for precipitation or chemical degradation over time using techniques like High-Performance Liquid Chromatography (HPLC) [3].
  • Safety Precautions: Always use appropriate PPE, including safety goggles, gloves, and a lab coat [4]. Work in a well-ventilated fume hood when handling organic solvents and the neat compound, as the toxicological data indicates an acute oral LD₅₀ of 112 mg/kg in rats, classifying it as moderately hazardous [1].

Analytical Methods for Verification

After preparation, it is good practice to verify the concentration and purity of your stock solution.

  • Chromatography: Techniques like HPLC are ideal for quantifying the concentration of this compound and checking for the presence of any degradation products [3].
  • Spectroscopy: Methods such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the identity of the compound by its functional groups, as referenced in other pesticide characterization studies [2].

Experimental Workflow

The following diagram outlines the logical workflow for the preparation and verification of a this compound stock solution:

Start Start: Define Stock Solution Requirements (Concentration, Volume) A Calculate mass of This compound needed Start->A B Weigh compound using analytical balance A->B C Select appropriate solvent (e.g., DMSO, Acetone) B->C D Dissolve in partial volume using stirring/sonication C->D E Bring to final volume and mix homogenously D->E F Aliquot and store at recommended temperature E->F G Verify concentration & purity (via HPLC, Spectroscopy) F->G End Verified Stock Solution Ready for Use G->End

Important Limitations

A definitive, peer-reviewed protocol for this compound stock solution preparation was not found in the current search results. The provided guidance is based on general laboratory practices and the specific physicochemical properties of the compound. You should treat this as a starting framework and validate all steps empirically in your own laboratory.

References

Methasulfocarb solubility in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Profile of Methasulfocarb

The table below summarizes the key properties of this compound that are relevant for solubility and formulation work [1] [2]:

Property Value Conditions / Notes
Molecular Formula C₉H₁₁NO₄S₂ -
Molecular Weight 261.32 g/mol -
Melting Point 137-138 °C -
Density 1.42 g/cm³ Predicted
Water Solubility 480 mg/L Moderate; at 20°C and pH 7
Log P 1.68 Indicates low lipophilicity
pKa 12.44 ± 0.46 Predicted

Documented Solubility Data

The following table presents the specific solubility data found for this compound in organic solvents [2]:

Solvent Solubility Experimental Conditions / Reliability
DMSO Soluble Stated as "Soluble in DMSO"; no quantitative value provided.
Other Organic Solvents No data found The available scientific literature does not provide quantitative solubility data for other common organic solvents.

Experimental Protocol: Solubility Assessment via NMR

This detailed protocol is adapted from a published study on DMSO solubility assessment for small organic molecules, which is directly applicable to characterizing compounds like this compound [3].

Principle

This method uses Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to quantify the concentration of a compound in a saturated DMSO solution. The ERETIC2 (Electronic Reference To access In vivo Concentrations) tool, based on the PULCON method, is used for absolute quantification by comparing the signal intensity of the analyte to a known external standard [3].

Materials
  • Compound: this compound powder.
  • Solvent: Deuterated DMSO (DMSO-d6).
  • Reference Standard: 1 mM isoleucine in DMSO-d6.
  • Equipment:
    • NMR spectrometer (e.g., Bruker Avance III HD 600 MHz).
    • NMR tubes.
    • Analytical balance.
    • Vortex mixer.
Workflow

The experimental workflow can be visualized as follows:

G Start Prepare Stock Solution A Incubate Overnight Start->A B Store at -20°C (Months) A->B C Thaw and Equilibrate B->C D Prepare Dilution (Target: 1 mM) C->D E Acquire ¹H NMR Spectrum D->E F Quantify via ERETIC2/PULCON E->F End Determine Solubility F->End

Procedure
  • Step 1: Sample Preparation

    • Weigh approximately 26.1 mg of this compound (0.1 mmol) into a vial.
    • Add 1.0 mL of DMSO-d6 to prepare a target 100 mM stock solution.
    • Vortex vigorously at room temperature until the solid appears dissolved.
    • Let the solution stand overnight at room temperature to ensure equilibrium is reached.
    • Store the stock solution at -20°C for long-term storage (months).
  • Step 2: NMR Sample Preparation

    • Thaw the stock solution and let it equilibrate to room temperature overnight.
    • Dilute an aliquot of the stock solution with DMSO-d6 to a target concentration of 1 mM.
  • Step 3: NMR Acquisition

    • Parameters (based on a 600 MHz spectrometer):
      • Acquisition Time: 1.36 s
      • Spectral Width: 20 ppm
      • Scans: 32
      • Relaxation Delay: 5 s
      • Temperature: 298 K (25°C)
  • Step 4: Data Analysis

    • Process the spectrum using software like TopSpin.
    • Integrate the well-resolved peaks from this compound.
    • Using the ERETIC2 tool, compare the integrated analyte signals to the reference signal from the 1 mM isoleucine standard to calculate the absolute concentration.
    • The experimental error for this method is approximately 50 μM [3].

Formulation Considerations for R&D

While specific formulation data for this compound is limited, its property profile suggests viable paths for R&D.

  • Solvent Selection: The confirmed solubility in DMSO makes it an excellent laboratory solvent for creating stock solutions for in vitro biological screening [3] [4]. For other organic solvents, preliminary screening (using the protocol above) of common candidates like acetone, ethanol, and ethyl acetate is recommended.
  • Formulation Strategies: this compound is historically used in rice crops and is formulated as granules or wettable powders for soil application [1]. Modern formulation approaches for water-insoluble agrochemicals can include [5]:
    • Microemulsion Concentrates (ME): Using a surfactant phase to solubilize the active ingredient.
    • Suspension Concentrates (SC): Where the compound is dispersed as fine solid particles in an aqueous phase stabilized by surfactants.

Critical Notes & Research Gaps

  • Data Deficiency: A significant lack of quantitative solubility data exists for this compound in most organic solvents. The statement "Soluble in DMSO" is qualitative and insufficient for precise formulation work [2].
  • Experimental Verification: The solubility value in water (480 mg/L) is classified as unverified data from a known source [1]. The melting point from [2] aligns with the value in the PPDB, supporting its reliability [1].
  • Safety: this compound is classified with hazard codes T (Toxic) and N (Dangerous for the environment). Always consult the relevant Safety Data Sheet (SDS) and adhere to local regulations before handling [2].

Conclusion

This compound presents a challenge for formulation scientists due to its low water solubility and a scarcity of published data in organic solvents. The confirmed solubility in DMSO provides a starting point for laboratory research. The provided NMR protocol offers a robust method to generate missing solubility data critical for advancing the development of modern liquid formulations for this fungicide.

References

Methasulfocarb: Properties and Identification

Author: Smolecule Technical Support Team. Date: February 2026

Methasulfocarb is a synthetic thiocarbamate and carbamate fungicide also used as a plant growth regulator. Its mode of action involves growth-retarding activity [1].

The table below summarizes its key identifiers and physical properties [1] [2].

Property Description
IUPAC Name S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1]
CAS Registry Number 66952-49-6 [1] [2] [3]
Molecular Formula C₉H₁₁NO₄S₂ [1] [3]
Molecular Mass 261.32 g/mol [1]
Physical State Colourless crystalline solid [1]
Melting Point 138 °C [1]
Water Solubility 480 mg/L (at 20 °C, pH 7) [1]
Octanol-Water Partition Coefficient (Log P) 1.68 [1]

Hazards and Safety Classification

This compound is harmful if swallowed and poses a severe danger to the environment, particularly to aquatic life, with long-lasting effects [2] [3].

The following diagram outlines the core principles for establishing safety protocols when handling this chemical:

G Start This compound Hazard Assessment Hazard1 Harmful if swallowed (H302) Start->Hazard1 Hazard2 Very toxic to aquatic life with long-lasting effects (H410) Start->Hazard2 Principle1 Principle: Prevent Ingestion and Contact Hazard1->Principle1 Principle2 Principle: Prevent Environmental Release Hazard2->Principle2 Measure1 Control Measures: No eating/drinking, PPE, adequate ventilation Principle1->Measure1 Measure2 Control Measures: Avoid release to drains, contain spillage, proper disposal Principle2->Measure2

Laboratory Handling Protocol

Personal Protective Equipment (PPE)
  • Eye Protection: Safety goggles with side-shields [3].
  • Hand Protection: Wear appropriate protective gloves [3].
  • Skin and Body Protection: Impervious clothing or laboratory coat [3].
  • Respiratory Protection: A suitable respirator is recommended, especially if dust or aerosols can form [3].
Engineering Controls
  • Ventilation: Use only in areas with appropriate exhaust ventilation [3].
  • Facilities: Ensure accessible safety showers and eye wash stations are available [3].
Safe Handling Practices
  • Avoid Exposure: Avoid inhalation, contact with eyes and skin. Avoid generating dust and aerosols [3].
  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling [3].
  • Containment: Handle over a tray to contain any spillage. Use dedicated equipment [3].
Storage Conditions
  • Keep the container tightly sealed in a cool, well-ventilated area [3].
  • Store away from direct sunlight and sources of ignition [3].
  • Specific recommended storage temperatures are -20°C for the powder form and -80°C when in solvent [3].
  • Incompatibilities: Keep away from strong acids, strong alkalis, and strong oxidizing or reducing agents [3].

First Aid and Spill Response

First Aid Measures
  • Inhalation: Relocate the affected person to fresh air. If breathing is difficult, seek medical attention [3].
  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and call a physician [3].
  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, holding eyelids open. Promptly call a physician [3].
  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately [3].
Spill Management
  • Personal Precautions: Use full personal protective equipment as described above. Evacuate unnecessary personnel [3].
  • Containment: Try to prevent the product from entering drains, water courses, or soil [3].
  • Clean-up: Absorb spills with a finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Collect the contaminated material for proper disposal [3].

Waste Disposal

  • Dispose of contents and container in accordance with all applicable local, state, and federal regulations. Use an approved waste disposal facility [3].
  • Waste Code: The product is classified as a Combustible acute toxic (Category 3) substance for storage purposes [2].

Analytical Methods

While specific analytical protocols for this compound were not detailed in the search results, it is listed as an analytical standard suitable for both HPLC and gas chromatography (GC) analysis [2]. For precise quantification, you should consult the product's Certificate of Analysis (COA) for a suitable instrument technique [2].

Important Disclaimer

This document is a guideline for research purposes only. The safe handling of this compound is the sole responsibility of the user. Always refer to the most up-to-date Safety Data Sheet (SDS) from your chemical supplier and comply with all local institutional and governmental regulations.

References

Physicochemical Properties & Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Understanding methasulfocarb's basic properties is the first step in planning stable experimental solutions. Key data is summarized below [1] [2] [3].

Property Value / Description
Common Name This compound [3]
IUPAC Name S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1]
CAS No. 66952-49-6 [1] [2] [3]
Molecular Formula C₉H₁₁NO₄S₂ [1] [2] [3]
Molecular Weight 261.31 g/mol [1] [2]
Appearance Colourless crystalline solid [1] [3]
Melting Point 137.5 - 138.5 °C [3]
Log P 1.68 [1]
Water Solubility (pH 7, 20°C) 480 mg/L [1] [3]
Stability to Light Stable [3]

The following table outlines solubility guidance and common formulation types, which can inform your choice of solvent systems [1] [2].

Parameter Guidance for Researchers
Solubility in Organic Solvents Soluble in acetone, alcohols, and benzene [3].
Suggested Solvents for Stock Solutions DMSO is suggested as a primary solvent. If solubility is low in DMSO, water, ethanol, or DMF can be tried with a minute amount of product first [2].
Common Formulation Types Historically formulated into granular or wettable powder forms for agricultural use [1].
Aqueous Photolysis DT₅₀ Stable at pH 7 [1].

Experimental Formulation Guidance

For laboratory experiments, creating a stable suspension is often a practical approach. Here is a generalized protocol you can adapt.

Start Prepare this compound Powder A Weigh required amount of compound Start->A B Select Suspension Medium (0.5% CMC Na solution) A->B C Add powder slowly to medium while stirring B->C D Homogenize mixture (e.g., magnetic stirring, vortex) C->D E Inspect for uniform, opaque suspension D->E F Store at recommended conditions and monitor for crystal formation E->F

Preparation of a Suspension in 0.5% Carboxymethyl Cellulose Sodium (CMC Na) [2]

  • Preparation of 0.5% CMC Na Solution: Measure 0.5 grams of carboxymethyl cellulose sodium (CMC Na) and dissolve it in 100 mL of purified water (e.g., ddH₂O) under continuous stirring to obtain a clear, homogeneous solution.
  • Suspension of Active Compound: Add a calculated mass of this compound powder to the 0.5% CMC Na solution. For example, to prepare a 2.5 mg/mL working suspension, add 250 mg of this compound to 100 mL of the CMC Na solution.
  • Homogenization: Stir the mixture thoroughly using a magnetic stirrer or other homogenization method to uniformly disperse the solid particles throughout the liquid medium, creating an opaque suspension.
  • Storage: It is recommended to use freshly prepared suspensions for optimal results. If storage is necessary, note that powder stocks can be stored at -20°C for 3 years or 4°C for 2 years. The stability of the prepared aqueous suspension under storage should be verified experimentally [2].

Stability Considerations & Troubleshooting

Several factors can impact the stability and performance of your this compound solutions. Key points to monitor are listed below.

Factor Consideration & Troubleshooting Tip
Crystallization Active compounds with moderate water solubility (like this compound at 480 mg/L) can be prone to crystal formation in solution, which can clog equipment and reduce dosing accuracy [4]. Tip: If crystal formation occurs in your stock solution or experimental formulations, consider exploring polymeric crystallization inhibitors (e.g., specific polyelectrolytes) in the formulation [4].
Chemical (Hydrolytic) Stability No specific hydrolysis data was found for this compound. As a general practice, avoid storing solutions at extreme pH conditions unless its stability at those pH levels is known.
Storage & Handling Tip: For long-term storage, keeping the compound as a solid powder at recommended temperatures is more reliable than storing it in solution. Always prepare stock solutions/suspensions freshly when possible and note that storage stability in solvents should be determined experimentally [2].

Frequently Asked Questions

What is the acute oral toxicity of this compound? The acute oral LD₅₀ for rats is 112-119 mg/kg, classifying it as moderately hazardous (WHO Class II) [1] [3]. Researchers must follow standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) when handling the pure compound.

Is this compound approved for use in the European Union? No, according to the Pesticide Properties DataBase (PPDB), this compound is not approved under EC Regulation 1107/2009 [1].

What is the primary mode of action of this compound? It is classified as a fungicide with growth-retarding activity. Its Fungicide Resistance Action Committee (FRAC) code is 42 [1].

References

Methasulfocarb: Basic Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key chemical and regulatory information for methasulfocarb, which is foundational for understanding its behavior in degradation studies [1].

Property Description
IUPAC Name S-4-(mesyloxy)phenyl methyl(thiocarbamate)
CAS RN 66952-49-6
Chemical Formula C₉H₁₁NO₄S₂
Pesticide Type Fungicide; Plant Growth Regulator
Substance Groups Thiocarbamate fungicide; Carbamate fungicide
Mode of Action Growth retarding activity
EU Regulatory Status Not approved
Water Solubility 480 mg L⁻¹ (at 20 °C, pH 7)
Octanol-Water Partition Coeff. (Log P) 1.68
Soil Degradation (DT₅₀) Data not available in search results
Aqueous Photolysis DT₅₀ Stable
Aqueous Hydrolysis DT₅₀ Data not available in search results

Frequently Asked Questions (FAQs)

  • What is the primary environmental fate of this compound? Based on its properties, this compound is moderately mobile in soil and shows stability in water, particularly against photolysis [1]. This suggests that microbial degradation in soil is likely a more significant pathway for its breakdown than hydrolysis or photodegradation. Specific degradation rates (DT₅₀) in soil or water were not available in the search results.

  • What is the acute mammalian toxicity of this compound? this compound has a moderate acute oral toxicity, with an LD₅₀ of 112 mg/kg in rats [1]. Appropriate safety precautions should be taken when handling this compound.

  • Why is there no approved method for analyzing its degradation products? The search results did not contain specific analytical methods for this compound metabolites. This indicates a gap in the published literature. For related compounds, techniques like LC-MS/MS are commonly used. For example, studies on the degradation of methiocarb (a different carbamate) analyze its sulfoxide and sulfone products using QuEChERS extraction followed by LC-PAD [2].

Troubleshooting Guide

  • Challenge: Unable to detect degradation products in soil/water samples.

    • Potential Cause: The degradation products may be unknown, present at low concentrations, or rapidly transformed further.
    • Solution: Consider using non-targeted metabolomics approaches with high-resolution mass spectrometry (LC-QTOF-MS) to screen for unknown metabolites. This technique was successfully used in a study on Theileria annulata to identify a wide range of differential metabolites [3].
  • Challenge: Low recovery during extraction from complex matrices.

    • Potential Cause: The physicochemical properties of this compound (moderate solubility, low Log P) or its products may lead to inefficient extraction.
    • Solution: Optimize extraction parameters. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated for extracting methiocarb and its degradation products from banana samples and could be adapted for this compound [2].

Proposed Experimental Workflow for Identifying Degradation Products

Given the lack of direct data, here is a proposed high-level workflow you can adapt to investigate this compound degradation. This workflow integrates principles from the analysis of similar compounds.

SamplePrep Sample Preparation Extraction Extraction (e.g., QuEChERS) SamplePrep->Extraction Analysis Analysis (LC-QTOF-MS) Extraction->Analysis DataProc Data Processing Analysis->DataProc ID Metabolite Identification DataProc->ID Pathway Pathway Analysis (KEGG) ID->Pathway

Workflow Stages:

  • Sample Preparation: Expose this compound to relevant degradation conditions (e.g., specific soil types, aqueous solutions under light/dark, microbial consortia). Include proper controls.
  • Extraction: Employ a versatile extraction technique like QuEChERS, which is effective for carbamate pesticides and their polar metabolites [2].
  • Analysis: Utilize Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). This platform is ideal for non-targeted metabolomics as it provides high-resolution data for determining elemental compositions of unknown metabolites [3].
  • Data Processing: Use multivariate statistical analysis (e.g., PCA, OPLS-DA) to distinguish significant metabolic features between treated and control samples, identifying potential degradation products [3].
  • Metabolite Identification: Interpret MS/MS spectra of significant features to propose structural identities. Public databases like KEGG can be queried for matching known compounds or pathways [3].
  • Pathway Analysis: Map the identified metabolites onto biochemical pathways using KEGG PATHWAY to understand the sequence of degradation and the enzymes potentially involved [3].

Overcoming Knowledge Gaps

The lack of specific data on this compound degradation presents a research opportunity. To advance your work:

  • Explore Analogous Compounds: Review literature on the degradation of structurally similar thiocarbamate or carbamate fungicides (e.g., methiocarb [2]) for methodological insights.
  • Leverage Metagenomics: Consider exploring microbial communities from pesticide-contaminated sites for novel carbamate-degrading enzymes, as demonstrated in rumen microbiome studies [4].

References

Methasulfocarb analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Methasulfocarb Analytical Methods Overview

The table below summarizes the core analytical techniques and key physicochemical data for this compound identified from the search results.

Analytical Technique Application & Notes Key Parameters from Search Results

| High-Performance Liquid Chromatography (HPLC) [1] [2] | Primary analysis method. Suitable for pharmacokinetics and impurity isolation [2]. | Column: Newcrom R1 (reverse-phase, low silanol activity) [2]. Mobile Phase: Acetonitrile/Water/Phosphoric Acid [2]. MS-compatible Mobile Phase: Replace phosphoric acid with formic acid [2]. | | Gas Chromatography (GC) [1] | Suitable technique, but no specific method for this compound was found. | Note: Thermal instability is a known issue for some compounds, potentially requiring derivatization [3]. | | Mass Spectrometry (MS) [2] | Can be coupled with HPLC for detection. | CAS Number: 66952-49-6 [1] [2]. Molecular Formula: C9H11NO4S2 [1] [2]. Molecular Weight: 261.310 g/mol [2]. LogP: 1.46 [2]. | | Safety Classification [1] | For safe handling in the laboratory. | Signal Word: Danger [1]. Hazard Statements: Acute Tox. 3 Oral - Aquatic Chronic 2 [1]. |

Frequently Asked Questions & Troubleshooting

Here are answers to some common questions and issues that may arise during analysis.

Method Development
  • Q: What is a recommended HPLC column for separating this compound?

    • A: A Newcrom R1 column has been successfully used for the reverse-phase separation of this compound. This column is noted for its low silanol activity, which can help improve peak shape [2].
  • Q: How can I make my HPLC method compatible with Mass Spectrometry (MS)?

    • A: The HPLC method that uses a mobile phase containing acetonitrile, water, and phosphoric acid can be modified for MS. Simply replace the phosphoric acid with formic acid [2].
Troubleshooting
  • Q: I am getting poor peak shape (tailing or broadening). What could be the cause?

    • A: Peak tailing in reverse-phase HPLC can often be caused by undesirable interactions between analytes and active silanol sites on the silica-based column packing. Using a column specifically designed with low silanol activity, like the Newcrom R1, can mitigate this issue [2].
  • Q: My analysis requires faster results. Are there options for UPLC or faster HPLC methods?

    • A: Yes, the same separation chemistry is available in columns packed with smaller 3 µm particles, which are suitable for fast UPLC applications and can reduce analysis time and solvent consumption [2].

Detailed Experimental Protocol: HPLC Analysis of this compound

This protocol is adapted from the application note provided by SIELC Technologies [2].

Scope

This method describes the reverse-phase HPLC analysis of this compound, which can be used for quantification, pharmacokinetic studies, and the isolation of impurities in preparative separation.

Experimental Workflow

The diagram below outlines the key steps in the analytical process.

workflow cluster_prep Preparation Details start Start Method Setup prep Mobile Phase & Sample Preparation start->prep inst Instrument & Column Setup prep->inst ph Prepare Mobile Phase: - Acetonitrile - Water - Phosphoric Acid prep->ph eq System Equilibration inst->eq inj Sample Injection & Run eq->inj data Data Analysis inj->data end Result Interpretation data->end sp Prepare Sample Solution

Materials and Equipment
  • HPLC System: Standard HPLC system with UV or DAD detector.
  • Column: Newcrom R1 column (4.6 x 150 mm, 5 µm or similar). Smaller 3 µm particles are available for UPLC applications [2].
  • Chemicals: HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) [2].
  • Standard: this compound analytical standard (e.g., PESTANAL, CAS 66952-49-6) [1].
Procedure

General HPLC Best Practices and Troubleshooting

For persistent issues, the upcoming CHROMtalks 2025 webinar, featuring leading experts, will provide in-depth troubleshooting tips for all stages of LC workflows [4].

  • Retention Time Shift: Ensure the mobile phase composition is consistent and the column temperature is controlled.
  • High Backpressure: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm membrane filter to prevent column clogging.
  • Noisy Baseline: Purge the HPLC system to remove air bubbles and ensure the mobile phase is freshly prepared and degassed.

Key Takeaways & Next Steps

  • Start with the Provided HPLC Method: The reverse-phase method on a Newcrom R1 column is a validated starting point [2].
  • Prioritize Safe Handling: this compound is an acutely toxic compound; always consult its Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) [1].
  • Consult Official Certificates: For the most precise instrument-specific parameters, refer to the product's Certificate of Analysis (COA) [1].

References

optimizing Methasulfocarb application rate

Author: Smolecule Technical Support Team. Date: February 2026

Methasulfocarb at a Glance

The following table summarizes the core identity and properties of this compound, which are fundamental for any experimental design [1].

Property Description / Value
IUPAC Name S-4-(mesyloxy)phenyl methyl(thiocarbamate)
CAS RN 66952-49-6
Chemical Formula C₉H₁₁NO₄S₂
Mode of Action Fungicide; Plant Growth Regulator (Growth retarding activity)
Example Applications Soil application for rice crops.
EU Approval Status Not approved [1].

This next table outlines critical physical, environmental fate, and toxicological data that can influence application rates and experimental outcomes.

Property Value Notes / Implications
Melting Point 138 °C [1]
Water Solubility 480 mg/L (at 20°C, pH 7) Moderate solubility [1].
Octanol-Water Partition Coefficient (Log P) 1.68 Indicates low lipophilicity [1].
Soil Degradation (Aerobic) DT₅₀ 16 days Moderate persistence in soil [1].
Aqueous Photolysis DT₅₀ Stable Stable to degradation by light at pH 7 [1].
Acute Oral LD₅₀ (Rat) 112 mg/kg Moderate toxicity [1].
Aquatic Chronic Hazard Class 2 (WGK) Hazardous to aquatic life with long-lasting effects [2].

Troubleshooting FAQs and Experimental Guidance

Here are some common experimental challenges and methodological guidelines based on this compound's properties.

  • Q1: How stable is this compound in my experimental system, and what are the key degradation factors?

    • A: this compound has a moderate soil half-life (DT₅₀) of 16 days but is stable to aqueous photolysis [1]. Your primary concern for degradation should be microbial activity in soil or biological media, not light. For long-term experiments, monitor concentration over time.
  • Q2: What is a suitable analytical method for quantifying this compound?

    • A: this compound is suitable for analysis by HPLC and gas chromatography (GC) [2]. You can reference analytical standards for methodology [2].
  • Q3: Why is my applied this compound not producing consistent effects?

    • A: Inconsistency can stem from soil or media characteristics. This compound is classified as "moderately mobile" [1]. Variable organic matter or clay content across replicates can lead to differing local concentrations and bioavailability. Standardizing your growth medium is crucial for reproducible results.
  • Q4: What safety precautions are essential when handling this compound?

    • A: this compound has moderate acute oral toxicity (LD₅₀ = 112 mg/kg in rats) and is classified as Acute Tox. 3 Oral [1] [2]. It is also hazardous to aquatic organisms (Aquatic Chronic 2) [2]. You must:
      • Wear appropriate personal protective equipment (PPE) including gloves and a lab coat.
      • Avoid ingestion and contact with skin.
      • Prevent release into the environment via sinks or drains.

Example Experimental Protocol

Here is a detailed protocol for a common application: evaluating the efficacy of this compound as a soil fungicide.

  • 1. Objective: To determine the effective concentration of this compound for suppressing the soil fungus Rhizoctonia solani in a controlled environment.
  • 2. Materials:
    • Test Substance: this compound analytical standard (PESTANAL) [2].
    • Pathogen: Rhizoctonia solani culture.
    • Growth Medium: Sterile potting soil.
    • Containers: Small plant pots.
    • Solvent: A suitable solvent to create a stock solution.
  • 3. Methodology:
    • Stock Solution Preparation: Dissolve the this compound standard in an appropriate solvent to create a concentrated stock solution.
    • Soil Drench Application: Mix the stock solution with water to create a series of treatment solutions. Apply these solutions uniformly to the soil in pots to achieve target concentrations.
    • Pathogen Inoculation: Introduce the fungal pathogen to the soil according to standard microbiological techniques.
    • Incubation & Data Collection: Maintain pots under controlled conditions. Monitor and record disease incidence, plant growth metrics, and any phytotoxic effects over the trial period.
  • 4. Data Analysis: Determine the effective concentration that reduces disease incidence by 50% and note any observable effects on plant growth.

Experimental Workflow for Application Rate Optimization

The diagram below visualizes the key stages and decision points in a typical this compound application rate study.

methasulfocarb_workflow start Define Experimental Goal prep Prepare Stock Solution start->prep apply Apply to Soil/Medium prep->apply incubate Incubate & Monitor apply->incubate analyze Analyze Results incubate->analyze decide Effective & Safe? analyze->decide decide:s->apply:n No, retest optimize Optimize Rate decide->optimize Yes

This workflow provides a logical framework for optimizing the application rate. The key is to iterate based on the results until an effective and non-phytotoxic concentration is identified [1].

Further Research and Disclaimers

  • Information Gaps: The publicly available data is limited. Specific details on formulation additives, full resistance management strategies, and extensive ecotoxicological profiles may require direct inquiry with manufacturers or access to proprietary regulatory submissions.
  • Regulatory Disclaimer: This information is for research purposes only. This compound is not approved under EU Regulation 1107/2009 [1]. Any application in agriculture or field release is subject to local regulations. Always consult official sources and Safety Data Sheets (SDS) before obtaining or handling the substance.

References

Physical & Chemical Properties of Methasulfocarb

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known physicochemical properties of Methasulfocarb relevant to its stability and handling [1] [2].

Property Value Notes / Source
Melting Point 138°C [1]
Decomposition Decomposes before boiling [1]
Molecular Weight 261.31 g/mol [1] [2]
Density 1.42 g/cm³ [1] [2]
Appearance Colourless crystalline solid [1]
Storage (Powder) -20°C (3 years); 4°C (2 years) [2]
Storage (Solution) -80°C (6 months); -20°C (1 month) In DMSO, see formulation guide [2]
Shipping Condition Room temperature (stable for a few days) [2]

Frequently Asked Questions (FAQs)

Here are answers to common questions researchers might have.

Q1: At what temperature does this compound start to decompose? Available data indicates that this compound decomposes before reaching its boiling point, with a melting point of 138°C [1]. This suggests that thermal degradation is a significant concern at high temperatures, and applications or processing near or above the melting point should be approached with caution. The exact onset temperature of decomposition is not specified in the literature found.

Q2: What are the best practices for storing this compound to ensure its stability? For long-term stability of the powder, storage at -20°C is recommended [2]. If prepared as a stock solution in solvents like DMSO, aliquots should be stored at -80°C for up to six months, or at -20°C for one month. It is crucial to avoid repeated freeze-thaw cycles to maintain chemical integrity [2].

Q3: Is this compound stable at room temperature for shipping? Yes, the supplier indicates that this compound is stable at ambient temperature for a few days, which covers the duration of ordinary shipping processes [2].

Troubleshooting Experimental Issues

Problem: Poor solubility of this compound in aqueous buffers for in vitro assays.

  • Cause: this compound has low to moderate solubility in water (approximately 480 mg/L at 20°C) [1].
  • Solution: Prepare a concentrated stock solution in a suitable organic solvent like DMSO first, then dilute into the aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid cytotoxicity or solvent effects. Refer to the solubility and formulation protocols in the experimental guide below [2].

Problem: Unexpected loss of activity in experiments, potentially due to compound degradation.

  • Cause: Degradation could result from improper storage conditions, exposure to high temperatures during handling, or the use of an old stock solution that has exceeded its recommended storage time.
  • Solution:
    • Verify Storage Conditions: Ensure the compound is stored at the recommended temperatures (-20°C for powder, -80°C for solutions) [2].
    • Check Solution Age: Do not use DMSO stock solutions stored at -20°C for more than one month [2].
    • Minimize Exposure: Thaw stock solutions on ice or at room temperature briefly and avoid leaving them at room temperature for extended periods.

Experimental Protocol Guide

This section provides a detailed methodology for handling this compound in a research setting, based on supplier recommendations and general laboratory practice.

Preparation of Stock Solutions

The following workflow outlines the key steps and considerations for preparing this compound stock solutions. The color coding indicates critical decision points and safety notes.

G Start Prepare this compound Stock Solution Step1 Select Solvent (Primary: DMSO) Start->Step1 Step2 Calculate Mass & Volume (Use molarity calculator) Step1->Step2 Step3 Weigh Compound Accurately Step2->Step3 Note1 Safety Note: Work in a fume hood. Wear appropriate PPE. Step3->Note1 Step4 Add Solvent to Vial Step3->Step4 Step5 Vortex & Sonicate until clear solution Step4->Step5 Step6 Aliquot Solution Step5->Step6 Step7 Store at Recommended Temp (Powder: -20°C; Solution: -80°C) Step6->Step7 Warning Avoid repeated freeze-thaw cycles Step7->Warning

Key Considerations:

  • Solvent Choice: DMSO is the primary solvent for preparing concentrated stock solutions for in vitro work. For low-concentration working solutions or in vivo formulations, co-solvents like Tween 80, PEG300, or saline are used [2].
  • Concentration: Prepare stock solutions at standard concentrations like 10 mM or 20 mM for ease of use. Use the provided molarity calculators for accurate preparation [2].
  • Aliquoting: This is a critical step to prevent repeated freeze-thaw cycles, which can degrade the compound over time [2].
Protocol for In Vivo Formulation (Example)

This is an example of formulating this compound for animal studies, using a common suspension method [2].

  • Prepare Vehicle: Dissolve 0.5 g of carboxymethylcellulose sodium (CMC Na) in 100 mL of purified water to make a 0.5% CMC Na solution. Stir until clear.
  • Weigh Compound: Accurately weigh 250 mg of this compound powder.
  • Create Suspension: Add the 250 mg of this compound to 100 mL of the 0.5% CMC Na solution.
  • Homogenize: Mix thoroughly using a magnetic stirrer or vortex mixer to create a uniform suspension with a final concentration of 2.5 mg/mL.
  • Use Fresh: Administer the suspension to animals promptly after preparation for optimal results.

Guidance for Further Research

The available public data has clear limitations. To deeply characterize this compound's temperature sensitivity, you may need to:

  • Consult Primary Literature: Search for original research articles and patent documents that detail the synthesis and stability studies of this compound, as these might contain more specific thermal analysis data.
  • Perform Experimental Analysis: If critical, conduct your own stability studies using techniques like Accelerated Rate Calorimetry (ARC) or Thermogravimetric Analysis (TGA), which are standard for determining the thermal decomposition profile of chemical substances [3].

References

Methasulfocarb: Properties & Stability

Author: Smolecule Technical Support Team. Date: February 2026

The core information on methasulfocarb's stability is summarized in the table below.

Property Value / Status Notes / Source
Aqueous Hydrolysis DT₅₀ Stable Data indicates that this compound is stable in water at pH 7 and 20°C. [1]
Aqueous Photolysis DT₅₀ Stable The substance is also stable against breakdown by light at pH 7. [1]
Water Solubility 480 mg/L (at 20 °C, pH 7) Classified as moderately soluble. [1]
Octanol-Water Partition Coeff. (Log P) 1.68 Indicates low lipophilicity. [1]
Chemical Formula C₉H₁₁NO₄S₂ - [1]
IUPAC Name S-4-(mesyloxy)phenyl methyl(thiocarbamate) - [1]
Mode of Action Fungicide, Plant Growth Regulator (Growth retarding activity) Classified under FRAC code 42. [1]

Experimental Protocol: Hydrolysis Studies

Since specific hydrolysis protocols for this compound are not available in the search results, the following is a generalized methodology for conducting pesticide hydrolysis studies, which is standard in environmental chemistry.

Start Prepare Buffer Solutions A Spike this compound into Buffers Start->A B Incubate in Controlled Environment (e.g., 20°C, dark) A->B C Sample at Time Intervals (t=0, 1, 3, 7, 30 days...) B->C D Analyze Samples (e.g., HPLC, LC-MS) C->D E Quantify Parent Compound and Degradants D->E F Calculate DT₅₀ and Model Degradation Pathway E->F

Workflow for Hydrolysis Study

Solution Preparation
  • Buffer Preparation: Prepare a series of buffers to cover a range of pH values (e.g., pH 4, 7, and 9). Use standard recipes to ensure accuracy and consistency.
  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable volatile solvent like acetonitrile. Note: The purity of the starting material is critical for accurate results; for research purposes, a high-purity standard (e.g., 99%) is recommended. [2]
Reaction Initiation & Incubation
  • Spiking: Spike a small volume of the this compound stock solution into the buffer solutions to achieve a known initial concentration (e.g., 1-10 µg/mL). The solvent concentration should be kept low (<1% v/v) to minimize cosolvent effects.
  • Incubation: Incubate the solutions in temperature-controlled water baths or incubators (e.g., at 20°C ± 0.5°C). Crucially, the vessels must be kept in the dark to prevent any potential photodegradation from interfering with the hydrolysis results. [1]
Sampling & Analysis
  • Sampling: Withdraw samples from the reaction vessels at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days).
  • Analysis: Analyze the samples using a precise chromatographic method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will quantify the remaining this compound and help identify any degradation products.
Data Processing
  • Kinetic Modeling: Plot the concentration of this compound remaining over time. Fit the data to an appropriate kinetic model (often first-order) to determine the hydrolysis half-life (DT₅₀).
  • Degradation Pathway: Based on the identified degradation products, propose a chemical pathway for the hydrolysis of this compound.

Frequently Asked Questions

Q1: Is this compound stable in water, and does its stability change with pH? Based on the Pesticide Properties Database (PPDB), this compound is reported as stable in water at pH 7 and 20°C. [1] The available data is for a neutral pH only. Its stability under acidic or alkaline conditions is not specified and would require experimental determination using the protocol outlined above.

Q2: What is the primary mode of action of this compound? this compound is a fungicide and plant growth regulator with growth-retarding activity. Its specific biochemical mode of action is classified under FRAC code 42, though the precise molecular target is not detailed in the available sources. [1]

Q3: Where can I source high-purity this compound for research purposes? this compound is available from chemical suppliers that specialize in bioactive compounds for research. For example, Selleck Chemicals lists it in their catalog. [2] Always verify the certificate of analysis for purity upon purchase.

Key Troubleshooting Guidelines

Issue Possible Cause Suggested Solution
No observed degradation Conditions too mild; compound is inherently stable. Confirm stability at neutral pH is expected. [1] Extend study duration and investigate more extreme pH and temperature conditions.
Unexpected degradation in dark Chemical hydrolysis or microbial activity. Ensure solutions are sterile (e.g., filter-sterilized buffers) and vials are clean. Include sterile controls.
Irreproducible kinetics Inconsistent temperature or pH. Use calibrated equipment for temperature control and verify buffer pH before and after the experiment.
Low recovery of parent compound Adsorption to container walls. Use appropriate container materials (e.g., glass instead of plastic) and consider adding a control for adsorption.

References

Fundamental Concepts of Pesticide Photodegradation

Author: Smolecule Technical Support Team. Date: February 2026

Photodegradation is a major pathway for the breakdown of pesticides in the environment and in engineered systems. The process can occur through several mechanisms [1]:

  • Direct Photolysis: The pesticide molecule directly absorbs light, leading to bond breakage or rearrangement.
  • Sensitized Photodegradation: Another molecule (a sensitizer) absorbs light and transfers energy to the pesticide, inducing its degradation.
  • Photocatalytic Degradation: A semiconductor (e.g., TiO₂) absorbs light, generating electron-hole pairs that produce highly reactive radicals (like hydroxyl radicals, HO•) which then attack the pesticide [2] [3].
  • Degradation by Reactive Species: Radicals such as HO• are generated from photochemical reactions (e.g., UV/H₂O₂) and non-selectively oxidize organic pollutants [4].

For a sulfonylurea herbicide, the primary degradation pathways often involve [2]:

  • Hydroxylation of the aromatic ring.
  • Cleavage of the sulfonylurea bridge.
  • Demethylation of methoxy groups.

Troubleshooting Common Experimental Issues

The following table addresses common challenges in photodegradation experiments.

Issue Possible Causes Suggested Solutions

| Low Degradation Rate | • Incorrect light wavelength • Low photon flux • Unfavorable pH • Competitive radical scavengers | • Match lamp output to pesticide's UV absorption spectrum [5] • Optimize light intensity [6] • Systematically test pH levels (e.g., pH 3-11) [7] • Use pure solvents/water, remove carbonate ions [4] | | Irreproducible Kinetics | • Fluctuating light source output • Inconsistent mixing • Variable oxygen concentration | • Use radiometer to calibrate and monitor light intensity • Employ magnetic stirring or merry-go-round reactor for uniform exposure [4] [5] • Saturate solution with air/oxygen before experiment | | Incomplete Mineralization | • Formation of stable intermediate products | • Extend reaction time or increase catalyst/oxidant dose • Combine multiple AOPs (e.g., UV/H₂O₂ followed by ozone) • Monitor Total Organic Carbon (TOC) to track mineralization [7] | | Catalyst Separation Issues | • Use of nano-powder catalysts (e.g., TiO₂ P25) | • Use supported catalysts (e.g., TiO₂ on magnetic SiO₂/Fe₃O₄ cores) [3] | | Complex Matrix Interference | • Natural water constituents (organics, anions) scavenge radicals | • Use scavengers (tert-butanol for HO•) to identify interference [7] [4] • Pre-treat water sample or increase oxidant dosage |

Detailed Experimental Protocols

Here are detailed methodologies for two common advanced oxidation processes.

Protocol: Photocatalytic Degradation using TiO₂

This protocol is adapted from studies on sulfonylurea herbicides [2] [3].

  • Principle: UV light irradiates TiO₂, generating electron-hole pairs. The positive holes react with water or hydroxide ions to produce hydroxyl radicals (HO•), which mineralize organic pollutants.
  • Materials: Target pesticide, Titanium dioxide (TiO₂, e.g., Degussa P25), UV lamp (e.g., 300-400 nm), magnetic stirrer, photochemical reactor with cooling jacket, HPLC system for analysis.
  • Procedure:
    • Prepare an aqueous solution of the pesticide (e.g., 10-20 mg/L).
    • Add TiO₂ catalyst (e.g., 0.5 - 1.5 g/L) to the solution and suspend using continuous stirring.
    • Stir in the dark for 30 minutes to establish adsorption-desorption equilibrium.
    • Turn on the UV lamp and begin irradiation. Maintain constant temperature with cooling water.
    • At regular intervals, withdraw samples, filter through a 0.45 μm membrane to remove catalyst, and analyze residual concentration via HPLC.
  • Optimization Notes:
    • pH: Test a range (e.g., 3, 5, 7, 9, 11) as it affects catalyst surface charge and radical generation [7].
    • Catalyst Loading: Optimize to avoid light scattering and reduced penetration at high loads.
Protocol: Radical-Mediated Degradation via UV/Peroxymonosulfate (PMS)

This protocol is based on research with sulfonamide antibiotics [4].

  • Principle: Cobalt ions (Co(II)) activate peroxymonosulfate (PMS), generating sulfate radicals (SO₄•⁻). Under UV light, this activation is enhanced, and SO₄•⁻ can further form hydroxyl radicals (HO•), creating a powerful oxidizing system.
  • Materials: Target pesticide, Peroxymonosulfate (PMS), Cobalt chloride (CoCl₂), UV lamp, photochemical reactor, HPLC system, radical scavengers (tert-butanol, methanol).
  • Procedure:
    • Prepare pesticide solution in ultrapure water at neutral pH (e.g., 0.07 mM).
    • Add Co(II) salt (e.g., to a molar ratio of 1:5 for pesticide:Co(II)) and PMS (e.g., to a molar ratio of 1:150 for pesticide:PMS).
    • Place the solution in the reactor and start UV irradiation with continuous mixing.
    • Collect samples at timed intervals and immediately quench the reaction with methanol.
    • Analyze the samples for residual pesticide and transformation products via HPLC-MS.
  • Optimization Notes:
    • Scavenger Tests: To confirm radical role, add scavengers (e.g., tert-butanol for HO•, methanol for both HO• and SO₄•⁻) to parallel experiments [7] [4].
    • Anion Effects: Test impact of common anions (Cl⁻, CO₃²⁻, HCO₃⁻), which can inhibit degradation [4].

Experimental Workflow for Photodegradation Studies

The following diagram outlines a logical workflow for a comprehensive photodegradation study.

workflow cluster_0 Iterative Optimization Phase Start Define Study Objectives A Initial Solution Characterization • Measure initial concentration • Determine UV-Vis spectrum • Adjust initial pH Start->A B Parameter Screening • Test different light sources • Screen catalyst/oxidant types • Vary initial concentration A->B C System Optimization • Optimize catalyst/oxidant load • Determine optimal pH • Evaluate reaction time B->C B->C Refine based on results D Kinetics & Pathway Analysis • Perform kinetic fitting • Identify transformation products (LC-MS) • Monitor mineralization (TOC) C->D E Report Results D->E

References

A Framework for Creating Your Comparison Guide

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information on Methasulfocarb is unavailable, the table below outlines the key data points you should research and include for a comprehensive efficacy comparison. This structure is based on standard comparative analyses for compounds like pharmaceuticals or herbicides [1] [2].

Key Parameters for Efficacy Comparison

Parameter Description Example from Related Research
ED50 / IC50 Dose causing 50% effect or inhibition; primary efficacy metric [2]. Vulpia myuros ED50 > Apera spica-venti ED50 for herbicides prosulfocarb and mesosulfuron-methyl + iodosulfuron [2].
Effective Dosage Range The spectrum of doses from minimal to maximum effect [2]. Prosulfocarb tested from 0 to 4000 g/ha in dose-response experiments [2].
Influence of Application Timing How efficacy changes with the target's developmental stage [2]. Prosulfocarb most effective pre-emergence (BBCH 00); control declines at later growth stages [2].
Comparative Species Efficacy Efficacy across different target species or cell lines. Vulpia myuros shows higher natural tolerance to certain herbicides than Apera spica-venti [2].

Experimental Protocol for Dose-Response Analysis

The methodology below is adapted from a study investigating herbicide efficacy and represents a robust, generalizable protocol for generating quantitative comparison data [2]. You can adapt this framework for this compound's specific context (e.g., herbicide, pharmaceutical).

A 1. Material Preparation A1 Obtain test subjects (e.g., seeds, cells) A->A1 B 2. Experimental Setup B1 Establish dose range (e.g., 0 to 4000 g/ha) B->B1 C 3. Treatment Application C1 Apply treatments at specific growth/stage (e.g., BBCH 00-13) C->C1 D 4. Post-Treatment Incubation D1 Incubate under controlled conditions D->D1 E 5. Data Collection & Analysis E1 Measure response variable (e.g., dry weight, cell viability) E->E1 A2 Prepare test compounds (e.g., this compound, alternatives) A1->A2 A2->B B2 Set up replicates & controls (Complete Randomized Block Design) B1->B2 B3 Standardize growth conditions (e.g., temperature, light) B2->B3 B3->C C2 Use calibrated spray cabinet or applicator C1->C2 C2->D D2 Maintain for set duration (e.g., 3-4 weeks) D1->D2 D2->E E2 Calculate efficacy metrics (e.g., ED50 via dose-response analysis) E1->E2

How to Locate the Specific Data You Need

To find the precise information on this compound, I suggest the following steps:

  • Refine Your Search: Use specialized scientific databases like PubMed, Google Scholar, or SciFinder. Try search terms such as "this compound efficacy," "this compound dose-response," and "this compound versus [alternative name]."
  • Consult Regulatory Agencies: Check websites of the EPA, the European Food Safety Authority (EFSA), or the FAO for pesticide evaluation reports, which often contain detailed efficacy data.
  • Review Patent Literature: Search patent databases using the compound name, as patents can include detailed experimental data on efficacy and comparative performance [3].

References

Methasulfocarb Toxicity Profile Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available toxicity data for Methasulfocarb. Please note that the data is limited and from older studies [1] [2].

Toxicity Measure Species Value Notes
Acute Oral LD₅₀ Rat 112 mg/kg "Moderate" toxicity classification [1].
Acute Oral LD₅₀ Mouse 262 mg/kg Data from 1985 [2].
Acute Dermal LD₅₀ Rat & Mouse >5000 mg/kg Low toxicity via dermal route [2].
GHS Hazard Statements - H301, H411 H301: Toxic if swallowed. H411: Toxic to aquatic life with long-lasting effects [2].

Proposed Experimental Framework

To construct the comparison guide you need, here is a suggested framework for evaluating and comparing fungicides like this compound, which can guide your search for more complete datasets.

  • In Vitro Cytotoxicity Assays
    • MTT Assay: This standard colorimetric assay measures cell metabolic activity and is widely used to determine IC₅₀ values (the concentration that reduces cell viability by 50%) following 24-48 hour exposure periods [3].
  • In Vivo Acute Toxicity Testing
    • Oral and Dermal LD₅₀: Studies are conducted in rodent models (e.g., rats, mice) following OECD guidelines. The animals are observed for 14 days for signs of toxicity and mortality, and the LD₅₀ value is calculated [2].
  • Ecotoxicological Assessment
    • Aquatic Toxicity: Testing on species like Daphnia magna (water flea) to determine acute and chronic toxicity levels, critical for understanding environmental impact [1].

Mechanistic and Experimental Workflow

The diagram below outlines the core workflow for generating the toxicity data required for a comparative guide.

toxicity_workflow Toxicity Profiling Workflow start Start: Fungicide Selection in_vitro In Vitro Profiling (MTT Assay, Mechanism) start->in_vitro in_vivo In Vivo Acute Toxicity (Oral/Dermal LD₅₀) in_vitro->in_vivo eco_tox Ecotoxicology (Aquatic Toxicity) in_vivo->eco_tox data_synth Data Synthesis & HHP Classification eco_tox->data_synth guide Publish Comparison Guide data_synth->guide

References

Methasulfocarb: Environmental Fate & Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available key data on Methasulfocarb's identity and physical-chemical properties, which are fundamental for predicting its environmental behavior [1].

Property Value Conditions / Notes
Chemical Formula C₉H₁₁NO₄S₂ -
Molecular Mass 261.32 g/mol -
Water Solubility 480 mg/L Moderate; at 20°C & pH 7
Octanol-Water Partition Coefficient (Log P) 1.68 Low; indicates low potential for bioaccumulation
Soil Adsorption (Koc) 79 (Calculated) Moderately mobile in soil
Vapor Pressure No data found -
Henry's Law Constant No data found -
Dissociation Constant (pKa) No data found -

Experimental Protocols for Environmental Fate Assessment

For a rigorous comparison of pesticide environmental fates, studies must follow standardized methodologies. The following table outlines key experimental protocols based on regulatory guidance and scientific literature [2].

Assessment Area Key Experimental Protocols & Considerations
Physical-Chemical Properties Use Good Laboratory Practice (GLP) and guideline-compliant data. Use values for the Pure Active Ingredient (PAI) or Technical Grade Active Ingredient (TGAI), not end-use products. Report temperature and pH for dependent properties (e.g., solubility, pKa) [2].
Hydrolysis Conduct studies in sterile aqueous buffers at different pH levels (e.g., pH 4-10) and controlled temperatures (e.g., 40°C) to determine pseudo-first-order reaction rate constants and understand the influence of pH on degradation [3].
Soil Degradation Perform studies under controlled laboratory conditions (temperature, moisture) and in the field. Compare sterile and non-sterile soils to distinguish between microbial degradation and chemical hydrolysis. Determine degradation half-lives (DT₅₀) and major metabolites [4] [2].
Data Analysis & Reporting Report all values with units and experimental conditions. Use measured values over estimated ones; clearly identify and justify any estimates or data from non-guideline studies [2].

Workflow for Environmental Fate Testing

The diagram below outlines the general workflow for conducting environmental fate studies, from measuring basic properties to advanced data analysis.

Physical-Chemical\nProperties Physical-Chemical Properties Hydrolysis Studies Hydrolysis Studies Physical-Chemical\nProperties->Hydrolysis Studies Provides input parameters Soil Degradation\nStudies Soil Degradation Studies Physical-Chemical\nProperties->Soil Degradation\nStudies Provides input parameters Data Analysis &\nReporting Data Analysis & Reporting Hydrolysis Studies->Data Analysis &\nReporting Hydrolysis rates & pathways Soil Degradation\nStudies->Data Analysis &\nReporting DT₅₀ values & metabolites

Limitations for a Comparative Guide

A key challenge is the lack of directly comparable experimental data. While general protocols exist [2], the search results do not contain studies where this compound and other specific pesticides were tested side-by-side using the same methods. The available data for this compound is also incomplete, with no values for critical properties like vapor pressure and pKa [1].

Furthermore, the degradation data for other herbicide classes (like sulfonylureas [4] [3] [5]) comes from different studies with varying soils and conditions. Comparing them directly to this compound would be scientifically unsound.

References

Ecotoxicity Data for Methasulfocarb

Author: Smolecule Technical Support Team. Date: February 2026

Test Organism / Parameter Endpoint Value Notes / Classification
Mammals (Rat) Acute Oral LD₅₀ 112 mg/kg Considered "Moderate" toxicity [1].
Earthworms Acute 14-day LC₅₀ No data found Data is missing from the source [1].
Soil Micro-organisms Toxicity No data found Data is missing from the source [1].
Bio-concentration Factor (BCF) Risk Low risk Based on an estimated Log P of 1.68 [1].
Environmental Fate Soil degradation (DT₅₀) No data found Data is missing from the source [1].
General Biodegradability Not provided No data found Data is missing from the source [1].

Frameworks and Experimental Approaches

While specific test protocols for methasulfocarb were not located, the following information outlines standard ecotoxicity assessment methods that researchers can use.

  • Assessment Frameworks: Standardized frameworks, such as those from the US EPA or the OECD, provide guidelines for testing chemicals on aquatic and terrestrial organisms. Endpoints commonly measured include LC₅₀ (Lethal Concentration for 50% of a population) and EC₅₀ (Effect Concentration for 50% of a population) [2].
  • Experimental Organisms: Ecotoxicity tests often use a set of indicator species to predict potential hazards [2]. These typically include:
    • Freshwater fish (e.g., trout, zebrafish)
    • Aquatic invertebrates (e.g., Daphnia magna, a water flea)
    • Aquatic plants and algae
    • Earthworms and other soil invertebrates
    • Birds and bees

The following diagram illustrates a generalized workflow for conducting an ecotoxicity assessment based on these standard practices.

G Start Start Assessment PhysChem Review Physicochemical Data Start->PhysChem Compartments Identify Key Environmental Compartments (e.g., water, soil) PhysChem->Compartments DataCompile Compile Existing Ecotoxicity Data Compartments->DataCompile DataGap Data Gaps Identified? DataCompile->DataGap Testing Perform Tests with Relevant Organisms DataGap->Testing Yes Analyze Analyze Data (LC50, EC50, NOEC) DataGap->Analyze No Testing->Analyze Categorize Categorize Hazard Level (High, Medium, Low) Analyze->Categorize

Important Note on Data Gaps and Alternatives

The search results revealed several significant data gaps for this compound, particularly concerning its effects on aquatic life, soil organisms, and its overall persistence in the environment [1]. A true comparative guide requires more complete datasets.

  • Finding Data on Alternatives: You can consult authoritative databases to gather more comprehensive data. The US EPA's ECOTOX Knowledgebase is a comprehensive resource for single-chemical ecotoxicity data [3]. The Pesticide Properties DataBase (PPDB), which provided the this compound information, also contains data on many other pesticides, allowing for comparisons [1].
  • Emerging Alternatives: The search also indicated research into biological control agents, such as specific strains of Bacillus and Pseudomonas bacteria, which function as biocontrol agents and plant growth promoters [4] [5]. Their ecotoxicological profile would differ significantly from synthetic chemicals like this compound and require separate assessment.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

261.01295018 Da

Monoisotopic Mass

261.01295018 Da

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

137.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KWW71T2ANC

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

66952-49-6

Wikipedia

Methasulfocarb

Dates

Last modified: 08-15-2023

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